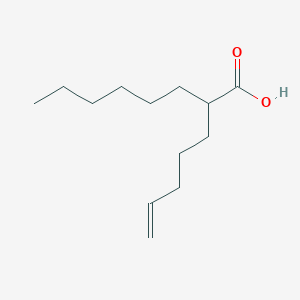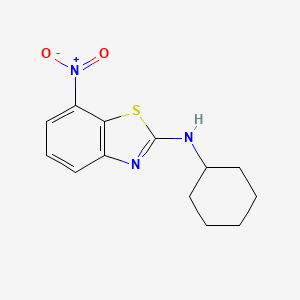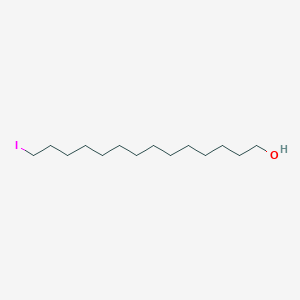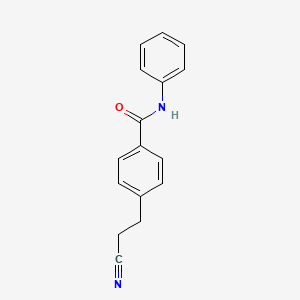![molecular formula C39H38Br4N2 B14210211 3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] CAS No. 917947-64-9](/img/structure/B14210211.png)
3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is characterized by the presence of bromine atoms and a methylene bridge connecting two indole moieties.
Métodos De Preparación
The synthesis of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole.
Condensation Reaction: The two indole units are then connected via a methylene bridge using formaldehyde or a similar methylene donor under acidic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The indole moieties can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The compound can also participate in coupling reactions, forming larger molecular structures.
Aplicaciones Científicas De Investigación
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
The mechanism of action of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. The presence of bromine atoms enhances the compound’s ability to interact with biological targets, leading to its observed biological effects .
Comparación Con Compuestos Similares
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] can be compared with other indole derivatives, such as:
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]: This compound lacks the bromine atoms on the phenyl rings, which can affect its biological activity and chemical reactivity.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, differing significantly in structure and function.
The unique combination of bromine atoms and the methylene bridge in 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] distinguishes it from other indole derivatives, contributing to its specific chemical and biological properties.
Propiedades
Número CAS |
917947-64-9 |
|---|---|
Fórmula molecular |
C39H38Br4N2 |
Peso molecular |
854.3 g/mol |
Nombre IUPAC |
1-(5-bromopentyl)-3-[[1-(5-bromopentyl)-2-(4-bromophenyl)indol-3-yl]methyl]-2-(4-bromophenyl)indole |
InChI |
InChI=1S/C39H38Br4N2/c40-23-7-1-9-25-44-36-13-5-3-11-32(36)34(38(44)28-15-19-30(42)20-16-28)27-35-33-12-4-6-14-37(33)45(26-10-2-8-24-41)39(35)29-17-21-31(43)22-18-29/h3-6,11-22H,1-2,7-10,23-27H2 |
Clave InChI |
NXVLHXWLHVBERD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2CCCCCBr)C3=CC=C(C=C3)Br)CC4=C(N(C5=CC=CC=C54)CCCCCBr)C6=CC=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14210135.png)

![Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]-](/img/structure/B14210140.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14210145.png)
![Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]-](/img/structure/B14210152.png)
![N-[2-(1H-Indol-3-yl)ethyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14210155.png)

![Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14210171.png)
![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)
![Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide](/img/structure/B14210183.png)


![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
